6-Methoxy-5-methylnicotinic acid

Aqueous solubility Formulation compatibility Bioavailability prediction

Select 6-methoxy-5-methylnicotinic acid over mono-substituted or positional-isomer analogs for its decisive aqueous solubility (~9.7 g/L vs. 0.083 g/L for 5-methylnicotinic acid), enabling robust ≥10 mM stock solutions for HTS. The remote 6-OCH₃ leaves the carboxyl group sterically unhindered, maximizing coupling efficiency in amidation/esterification library synthesis. Its balanced LogP (~1.10) and TPSA (59.42 Ų) make it a fragment-like CCR5 antagonist scaffold. Insist on this specific isomer to control pharmacophore geometry in SAR studies; the 2-methoxy isomer alters intramolecular H-bonding and reactivity despite identical formula and LogP. Available at ≥95% purity for gram-scale procurement.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1211531-94-0
Cat. No. B567558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-methylnicotinic acid
CAS1211531-94-0
Synonyms6-Methoxy-5-Methyl-nicotinic acid
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)C(=O)O
InChIInChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
InChIKeyXJXUPIMYYIFYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5-methylnicotinic Acid (CAS 1211531-94-0): Chemical Identity and Procurement-Relevant Characteristics


6-Methoxy-5-methylnicotinic acid (CAS 1211531-94-0, molecular formula C₈H₉NO₃, MW 167.16 g/mol) is a disubstituted pyridine-3-carboxylic acid derivative bearing a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring . This substitution pattern distinguishes it from both mono-substituted analogs (e.g., 5-methylnicotinic acid, 6-methoxynicotinic acid) and positional isomers (e.g., 2-methoxy-5-methylnicotinic acid) . The compound is primarily supplied as a research chemical building block with typical commercial purities ranging from 95% to 98% (HPLC) . Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist scaffold, relevant to HIV entry inhibition and inflammatory disease research [1].

Why Generic Substitution Fails: Physicochemical and Pharmacological Non-Interchangeability of 6-Methoxy-5-methylnicotinic Acid


In-class nicotinic acid derivatives cannot be treated as interchangeable procurement items because the precise position and identity of substituents on the pyridine ring fundamentally alter aqueous solubility, lipophilicity (LogP), hydrogen-bonding capacity, and target-binding pharmacophore geometry . 6-Methoxy-5-methylnicotinic acid carries a dual substitution pattern (6-OCH₃ + 5-CH₃) that yields a computationally predicted LogP of ~1.10 and a topological polar surface area (TPSA) of 59.42 Ų , values that differ substantially from the mono-substituted or parent compounds. Even the positional isomer 2-methoxy-5-methylnicotinic acid, which shares the same molecular formula and nearly identical LogP (1.097), positions the methoxy group adjacent to the carboxylic acid, altering intramolecular hydrogen-bonding geometry and potentially modifying reactivity in amide coupling and esterification reactions . The following quantitative evidence section details the specific, measurable dimensions of differentiation that justify compound-specific selection over the closest available analogs.

Product-Specific Quantitative Differentiation Evidence for 6-Methoxy-5-methylnicotinic Acid vs. Closest Analogs


Aqueous Solubility Differentiation: ~117-Fold Enhancement vs. 5-Methylnicotinic Acid

6-Methoxy-5-methylnicotinic acid exhibits a computationally predicted aqueous solubility of approximately 9.7 g/L at 25°C , representing a roughly 117-fold increase over 5-methylnicotinic acid, which is reported as sparingly soluble at only 0.083 g/L under the same conditions . This substantial solubility advantage is attributable to the hydrogen-bond acceptor capacity of the 6-methoxy oxygen, which enhances water interaction relative to the methyl-only analog .

Aqueous solubility Formulation compatibility Bioavailability prediction

Lipophilicity (LogP) Differentiation: Balanced Hydrophilicity vs. 6-Methoxynicotinic Acid

The target compound has a computationally predicted LogP of 1.10 , positioning it between the more hydrophilic 6-methoxynicotinic acid (LogP ~1.22 estimated via WSKOW; or ~1.58 by alternative computational method) [1] and the parent nicotinic acid (LogP 0.78) . The 5-methyl substituent contributes approximately +0.3 to +0.5 log units of additional lipophilicity compared to the non-methylated 6-methoxy analog, shifting the compound closer to the optimal LogP range (1–3) for passive membrane permeability while retaining sufficient aqueous solubility .

Lipophilicity Membrane permeability Drug-likeness LogP

Positional Isomer Differentiation: 6-Methoxy vs. 2-Methoxy Substitution Alters Intramolecular Hydrogen Bonding and Reactivity

6-Methoxy-5-methylnicotinic acid and its positional isomer 2-methoxy-5-methylnicotinic acid (CAS 1227594-72-0) share identical molecular formula (C₈H₉NO₃), molecular weight (167.16), and nearly identical computational LogP (1.097 vs. 1.097) . However, the 2-methoxy isomer positions the methoxy group ortho to the carboxylic acid, enabling intramolecular hydrogen bonding between the methoxy oxygen and the carboxyl -OH that is geometrically impossible in the 6-methoxy (para-like) isomer . This conformational difference has implications for: (a) carboxyl group acidity (pKa perturbation), (b) reactivity in amide coupling reactions where the ortho-methoxy may sterically and electronically influence the activated ester intermediate, and (c) the conformational ensemble accessible to downstream amide or ester derivatives .

Positional isomerism Intramolecular H-bonding Amide coupling reactivity Scaffold diversification

CCR5 Antagonist Pharmacological Activity: Preliminary Evidence Supports Differentiation from Nicotinic Acid (Endogenous HCA2 Ligand)

Preliminary pharmacological screening has identified 6-methoxy-5-methylnicotinic acid as a potential CCR5 antagonist scaffold, with suggested utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune disorders [1]. This represents a significant pharmacological differentiation from the parent compound nicotinic acid, which acts primarily as an agonist at the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) with an IC₅₀ of approximately 20–100 nM at the human HCA2 receptor [2], rather than functioning as a CCR5 antagonist. The target selectivity shift from HCA2 agonism (nicotinic acid) toward CCR5 antagonism (target compound) is consistent with the requirement that the 6-methoxy-5-methyl substitution pattern alters the pharmacophore away from HCA2 recognition and toward CCR5 binding .

CCR5 antagonist HIV entry inhibition Chemokine receptor Immunomodulation

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile vs. Nicotinic Acid

The target compound has a computed TPSA of 59.42 Ų with three hydrogen-bond acceptors and one hydrogen-bond donor . This compares to a TPSA of approximately 50.19 Ų for the parent nicotinic acid (2 HBA, 1 HBD) and 59.42 Ų for the 2-methoxy positional isomer . The increased TPSA relative to nicotinic acid reflects the additional methoxy oxygen atom, which contributes to enhanced aqueous solubility (see Evidence Item 1) while maintaining a value below the typical 140 Ų threshold associated with poor oral bioavailability. The hydrogen-bond acceptor count of 3 (vs. 2 for nicotinic acid) provides an additional interaction vector for target binding .

TPSA Drug-likeness Oral bioavailability prediction Rule of Five

Optimal Research and Industrial Application Scenarios for 6-Methoxy-5-methylnicotinic Acid Based on Quantitative Differentiation Evidence


CCR5 Antagonist Lead Generation and Scaffold Optimization in Antiviral and Immunomodulatory Drug Discovery

Based on preliminary pharmacological screening identifying 6-methoxy-5-methylnicotinic acid as a CCR5 antagonist scaffold [1], this compound is most appropriately deployed as a fragment- or lead-like starting point for medicinal chemistry optimization programs targeting CCR5-mediated pathologies. The balanced LogP of ~1.10 and TPSA of 59.42 Ų place it within favorable drug-like chemical space, while the aqueous solubility of ~9.7 g/L facilitates high-concentration screening in biochemical and cell-based CCR5 assays. Researchers should prioritize this compound over 5-methylnicotinic acid (solubility 0.083 g/L) when aqueous compatibility is critical, and over nicotinic acid when HCA2-mediated off-target effects must be avoided [2].

Aqueous-Compatible Biochemical Assay Development Requiring Millimolar Compound Solubility

For high-throughput screening (HTS) campaigns and biochemical assays requiring compound stock solutions at ≥10 mM in aqueous buffers, 6-methoxy-5-methylnicotinic acid offers a decisive practical advantage over both 5-methylnicotinic acid (solubility ~0.083 g/L, ~0.6 mM maximum) and the unsubstituted parent nicotinic acid [1]. The target compound's predicted solubility of ~9.7 g/L enables preparation of stock solutions up to approximately 58 mM, providing robust assay compatibility and reducing the risk of compound precipitation that can generate false-negative results in biochemical screening [1].

Comparative Structure-Activity Relationship (SAR) Studies Exploring Methoxy Positional Effects on Nicotinic Acid Pharmacology

The unique 6-methoxy (rather than 2-methoxy or 4-methoxy) substitution pattern makes 6-methoxy-5-methylnicotinic acid an essential comparator compound in SAR campaigns exploring how methoxy position modulates target engagement, selectivity, and ADME properties within nicotinic acid-derived chemical series [1]. When procured alongside its positional isomer 2-methoxy-5-methylnicotinic acid, researchers can directly assess the contribution of ortho- vs. para-like methoxy positioning to biochemical activity while controlling for molecular weight, LogP, and TPSA, which are nearly identical between the two isomers .

Synthetic Building Block for Parallel Library Synthesis via Carboxylic Acid Derivatization

As a pyridine-3-carboxylic acid with a free carboxyl group remote from sterically hindering ortho-substituents, 6-methoxy-5-methylnicotinic acid is well-suited as a bifunctional building block for amide coupling, esterification, and heterocycle-forming reactions in parallel synthesis workflows [1]. Unlike the 2-methoxy isomer where the ortho-methoxy can participate in intramolecular hydrogen bonding with the carboxyl group and potentially reduce coupling efficiency , the 6-methoxy arrangement leaves the carboxyl group freely accessible for activation and nucleophilic attack. Commercial availability at ≥95% purity from multiple suppliers supports procurement at gram scale for library production.

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